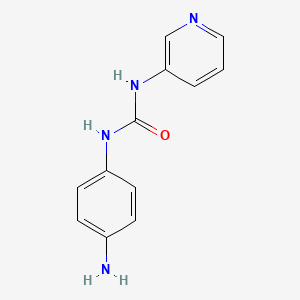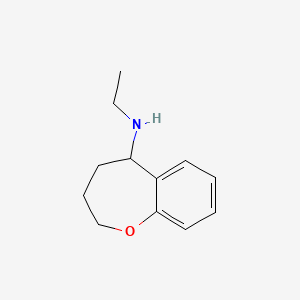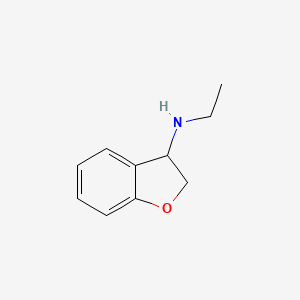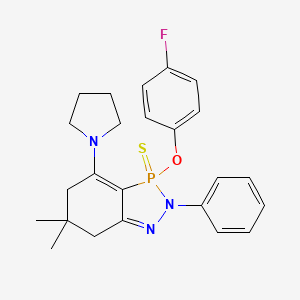
N1-(phthalazin-1-yl)propane-1,3-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(phthalazin-1-yl)propane-1,3-diamine, commonly known as PPD, is a chemical compound that has a wide range of applications in scientific research. PPD is a diamine derivative of phthalazine, a heterocyclic compound that contains two nitrogen atoms in its ring structure. PPD is a white or off-white crystalline powder that is soluble in water and organic solvents.
Mécanisme D'action
The mechanism of action of PPD is based on its ability to chelate metal ions and form stable complexes. PPD contains two amino groups that can coordinate with metal ions, leading to the formation of a complex that has unique optical and electronic properties. The fluorescence of PPD is quenched in the presence of metal ions, making it a useful tool for the detection and quantification of metal ions in biological and environmental samples.
Biochemical and Physiological Effects:
PPD has been shown to have low toxicity and is not known to have any significant biochemical or physiological effects. However, the use of PPD in biological systems requires careful consideration of its potential interactions with other molecules and its ability to interfere with cellular processes.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using PPD in lab experiments include its high sensitivity and selectivity for metal ions, its ability to form stable complexes, and its ease of use in a variety of experimental systems. However, the limitations of using PPD include its potential toxicity to cells and its potential interactions with other molecules in biological systems.
Orientations Futures
There are several future directions for the use of PPD in scientific research. One potential area of research is the development of new metal complexes that have unique optical and electronic properties for use in catalysis and materials science. Another area of research is the use of PPD as a fluorescent probe for the detection of metal ions in environmental samples such as water and soil. Finally, the use of PPD as a building block for the synthesis of biologically active compounds such as antitumor agents and antibacterial agents is an area of research that has significant potential for future applications.
Méthodes De Synthèse
PPD can be synthesized by reacting phthalic anhydride with hydrazine hydrate to form phthalazine, which is then reacted with 1,3-diaminopropane to form PPD. The synthesis of PPD is a multi-step process that requires careful control of reaction conditions and purification methods to obtain a pure product.
Applications De Recherche Scientifique
PPD has been widely used in scientific research as a fluorescent probe for the detection of metal ions such as copper, zinc, and iron. PPD can also be used as a ligand for the synthesis of metal complexes that have potential applications in catalysis and materials science. In addition, PPD has been used as a building block for the synthesis of biologically active compounds such as antitumor agents and antibacterial agents.
Propriétés
IUPAC Name |
N'-phthalazin-1-ylpropane-1,3-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4/c12-6-3-7-13-11-10-5-2-1-4-9(10)8-14-15-11/h1-2,4-5,8H,3,6-7,12H2,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUHYUWXNEQOXJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NN=C2NCCCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(phthalazin-1-yl)propane-1,3-diamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Phenyl-(3-phenyl-8-azabicyclo[3.2.1]oct-2-en-8-yl)methanone](/img/structure/B7542211.png)
![2-[4-[4-(Difluoromethoxy)phenyl]butan-2-ylamino]propan-1-ol](/img/structure/B7542216.png)
![1-[[2-(3,5-Dimethyl-1,2-oxazol-4-yl)acetyl]amino]cycloheptane-1-carboxylic acid](/img/structure/B7542225.png)

![2-[[2-(4-Oxo-1,3-thiazolidin-3-yl)acetyl]amino]butanoic acid](/img/structure/B7542241.png)


![2-[(2-Methylfuran-3-carbonyl)amino]butanoic acid](/img/structure/B7542273.png)


![4-(2-methoxyacetyl)-N-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazine-1-carboxamide](/img/structure/B7542292.png)
![4-(3,5-dichloropyridin-2-yl)-N-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazine-1-carboxamide](/img/structure/B7542302.png)
![N-[(3-methyl-1,2-oxazol-5-yl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide](/img/structure/B7542310.png)